molecular formula C19H17F3N2O2S B2602344 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 851806-00-3

1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2602344
CAS No.: 851806-00-3
M. Wt: 394.41
InChI Key: RZESRDWVQWIWNC-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative characterized by a partially saturated five-membered heterocyclic core (4,5-dihydro-1H-imidazole) with two distinct substituents:

  • Position 1: A 3-methoxybenzoyl group (C₈H₇O₂), providing electron-donating methoxy functionality.
  • Position 2: A sulfanyl-linked 4-(trifluoromethyl)benzyl group (C₈H₆F₃S), contributing strong electron-withdrawing trifluoromethyl (-CF₃) effects.

The compound’s molecular formula is C₁₉H₁₇F₃N₂O₂S, with a calculated molecular weight of 394.07 g/mol.

Properties

IUPAC Name

(3-methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-26-16-4-2-3-14(11-16)17(25)24-10-9-23-18(24)27-12-13-5-7-15(8-6-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZESRDWVQWIWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Core Structure R1 (Position 1) R2 (Position 2) Key Properties/Applications
Target Compound 4,5-dihydro-1H-imidazole 3-Methoxybenzoyl [4-(Trifluoromethyl)phenyl]methylsulfanyl High lipophilicity (CF₃); hypothetical CYP51 inhibition
1-[(3,4-Dimethylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole 4,5-dihydro-1H-imidazole (3,4-Dimethylphenyl)sulfonyl Phenyl Enhanced metabolic stability (methyl groups)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4,5-dihydro-1H-imidazole Benzenesulfonyl (3,4-Dichlorophenyl)methylsulfanyl Halogen-mediated receptor binding
1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole Phenanthroimidazole 4-Methoxyphenyl 4-(Trifluoromethyl)phenyl Fluorescence properties; optoelectronic applications

Key Findings from Comparative Analysis

Core Structure Influence :

  • The 4,5-dihydro-1H-imidazole core in the target compound and analogs offers partial saturation, increasing conformational flexibility compared to fully aromatic imidazoles (e.g., phenanthroimidazole in ). This may enhance binding to sterically constrained enzyme pockets.

Substituent Effects :

  • Electron-Donating Groups (R1) : The 3-methoxybenzoyl group in the target compound improves solubility compared to sulfonyl analogs (e.g., ), where sulfonyl groups increase electron-withdrawing effects and metabolic stability.
  • Electron-Withdrawing Groups (R2) : The -CF₃ group in the target compound and enhances lipophilicity and resistance to oxidative metabolism, a trait critical for CNS-penetrant drugs .

The target compound’s -CF₃ group aligns with this trend, though direct evidence is lacking in the provided data. Halogenated analogs (e.g., ) show improved receptor binding due to halogen bonding, whereas methyl groups () enhance metabolic stability.

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons are extrapolated from structural analogs.

Synthesis : The target compound’s synthesis likely involves condensation of 3-methoxybenzoyl chloride with a dihydroimidazole precursor, followed by sulfanyl group introduction via nucleophilic substitution .

Research Gaps : Further studies are needed to validate CYP51 inhibition and pharmacokinetic profiles.

Biological Activity

The compound 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H16F3N3OS
  • Molecular Weight : 367.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer, antifungal, and antibacterial properties. The presence of the methoxy and trifluoromethyl groups enhances its biological profile by influencing its interaction with biological targets.

Anticancer Activity

Recent studies have shown that imidazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated that imidazole derivatives could inhibit the growth of various cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM . This suggests that the compound may also possess similar anticancer effects.

Table 1: Anticancer Activity of Related Imidazole Derivatives

CompoundCell LineIC50 (µM)
Compound ASISO (cervical cancer)2.38
Compound BRT-112 (bladder cancer)3.77
Compound CA549 (lung cancer)5.00

Antifungal Activity

Imidazole derivatives are well-known for their antifungal properties. A review highlighted that certain derivatives showed promising antifungal activity against Candida species and Aspergillus . The mechanism typically involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Antibacterial Activity

The antibacterial potential of imidazole compounds has also been documented. For example, derivatives similar to the target compound have shown effectiveness against Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups like trifluoromethyl enhances their potency.

The mechanisms by which imidazole derivatives exert their biological effects are varied:

  • Enzyme Inhibition : Many imidazoles act as inhibitors of specific enzymes involved in cellular processes.
  • Apoptosis Induction : Some studies have indicated that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
  • Membrane Disruption : Antifungal activity is primarily attributed to the disruption of fungal cell membrane integrity.

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of a series of imidazole derivatives on human cancer cell lines, revealing that compounds with specific substitutions exhibited enhanced activity against cervical and bladder cancer cells .
  • Antifungal Evaluation : Another investigation focused on the antifungal efficacy of imidazole derivatives against Candida albicans, demonstrating significant inhibition at low concentrations .

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